molecular formula C8H8Cl2Zn B15362500 4-Chloro-3-methylbenzylzinc chloride

4-Chloro-3-methylbenzylzinc chloride

Cat. No.: B15362500
M. Wt: 240.4 g/mol
InChI Key: YZRFMEVWTGAKNE-UHFFFAOYSA-M
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Description

4-Chloro-3-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is a chemical compound used in various scientific research applications. It is a solution of this compound in Tetrahydrofuran (THF), a commonly used organic solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.

  • Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.

  • Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

  • Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.

Comparison with Similar Compounds

  • Benzylzinc chloride

  • Phenylzinc chloride

  • 4-Methylbenzylzinc chloride

Properties

Molecular Formula

C8H8Cl2Zn

Molecular Weight

240.4 g/mol

IUPAC Name

1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+)

InChI

InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

YZRFMEVWTGAKNE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+]

Origin of Product

United States

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